molecular formula C13H15N7O2 B10994893 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B10994893
M. Wt: 301.30 g/mol
InChI Key: WIBLHPQKJQYPEW-UHFFFAOYSA-N
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Description

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a complex organic compound that features a triazolopyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazolopyridazine core followed by the introduction of the methoxy group and the propanamide side chain. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, leading to derivatives with different properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes. For instance, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or antitumoral activities. The pathways involved depend on the specific biological target and the context of its use .

Properties

Molecular Formula

C13H15N7O2

Molecular Weight

301.30 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methylpyrazol-4-yl)propanamide

InChI

InChI=1S/C13H15N7O2/c1-19-8-9(7-14-19)15-12(21)5-3-10-16-17-11-4-6-13(22-2)18-20(10)11/h4,6-8H,3,5H2,1-2H3,(H,15,21)

InChI Key

WIBLHPQKJQYPEW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

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